Cbz-L-aspartic Acid-di-tert-butyl Ester
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Overview
Description
Cbz-L-aspartic Acid-di-tert-butyl Ester, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of L-aspartic acid. It is commonly used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. The compound is characterized by the presence of a carbobenzoxy (Cbz) group and two tert-butyl ester groups, which provide stability and protect the functional groups during chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-L-aspartic Acid-di-tert-butyl Ester typically involves the protection of the amino and carboxyl groups of L-aspartic acid. The process begins with the protection of the amino group using the carbobenzoxy (Cbz) group. This is achieved by reacting L-aspartic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide. The carboxyl groups are then protected by converting them into tert-butyl esters using tert-butyl alcohol and a strong acid like hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of protective groups like Cbz and tert-butyl esters is crucial in multi-step organic syntheses to prevent unwanted side reactions and to facilitate the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Cbz-L-aspartic Acid-di-tert-butyl Ester undergoes various chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Acidolysis: The tert-butyl ester groups can be cleaved under acidic conditions, such as treatment with trifluoroacetic acid.
Amidation: The compound can react with amines to form amides, often using coupling reagents like carbodiimides
Common Reagents and Conditions
Hydrogenation: Pd/C, hydrogen gas
Acidolysis: Trifluoroacetic acid
Amidation: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Hydrogenation: Removal of the Cbz group results in the formation of L-aspartic acid derivatives.
Acidolysis: Cleavage of tert-butyl esters yields free carboxylic acids.
Amidation: Formation of amide bonds with various amines
Scientific Research Applications
Cbz-L-aspartic Acid-di-tert-butyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and as an intermediate in organic synthesis .
Mechanism of Action
The mechanism of action of Cbz-L-aspartic Acid-di-tert-butyl Ester primarily involves its role as a protecting group in organic synthesis. The Cbz group protects the amino group from unwanted reactions, while the tert-butyl esters protect the carboxyl groups. These protective groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Cbz-L-aspartic Acid-di-tert-butyl Ester can be compared with other similar compounds, such as:
L-Glutamic acid di-tert-butyl ester: Similar in structure but derived from L-glutamic acid instead of L-aspartic acid.
Fmoc-L-aspartic acid 4-tert-butyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Cbz group for amino protection.
Boc-L-aspartic acid 4-tert-butyl ester: Uses the tert-butoxycarbonyl (Boc) group for amino protection
These compounds share similar protective strategies but differ in the specific protecting groups used, which can influence their reactivity and suitability for different synthetic applications.
Properties
IUPAC Name |
ditert-butyl 2-(phenylmethoxycarbonylamino)butanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-19(2,3)26-16(22)12-15(17(23)27-20(4,5)6)21-18(24)25-13-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHFSUKBPXENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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